REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][C:9]([CH3:17])([O:11][O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:10])[CH2:3][CH2:4][OH:5].N1C=CC=CC=1.Cl[C:25]([O:27][CH2:28][CH2:29][CH2:30][CH3:31])=[O:26]>C(OCC)C>[C:25](=[O:26])([O:27][CH2:28][CH2:29][CH2:30][CH3:31])[O:5][CH2:4][CH2:3][CH:2]([CH3:1])[CH2:6][CH2:7][CH2:8][C:9]([CH3:17])([O:11][O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:10]
|
Name
|
3,7-dimethyl-7(t-butylperoxy)octyl alcohol
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
CC(CCO)CCCC(C)(OOC(C)(C)C)C
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
4.09
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained at 15°±1° C during the addition
|
Name
|
|
Type
|
|
Smiles
|
C(OCCC(CCCC(C)(OOC(C)(C)C)C)C)(OCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |